molecular formula C7H16BrN3S B1310353 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide CAS No. 435345-26-9

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide

Cat. No. B1310353
M. Wt: 254.19 g/mol
InChI Key: RMGSJXDDWDZLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the synthesis and properties of related pyrimidine derivatives are discussed, which can provide insights into the compound's characteristics.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, diastereoselective syntheses of 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones involve the condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate in a one-pot reaction, which could be related to the synthesis of the compound . Additionally, the Vilsmeier reaction of 3-aminopropenamides has been used for the one-pot synthesis of pyrimidin-4(3H)-ones, which might offer a pathway for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring, as well as the presence of additional functional groups, can significantly influence the chemical behavior and biological activity of these compounds. The stereochemical outcome of the product is determined by the orientations of the exocyclic and endocyclic groups, as seen in the synthesis of thioxotetrahydropyrimidin-4(1H)-ones .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including coupling reactions. For example, a Pd-catalyzed coupling reaction of 6-hydroxy-2-(prop-2-yn

Scientific Research Applications

Synthetic Pathways and Catalytic Applications

Research on pyranopyrimidine derivatives highlights the importance of hybrid catalysts in synthesizing complex pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These compounds, including pyranopyrimidines, are synthesized using a variety of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents, demonstrating the compound's synthetic versatility and potential for creating lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Biological Activities

  • Anti-Inflammatory Properties : Substituted tetrahydropyrimidine derivatives have shown significant in vitro anti-inflammatory activity, indicating the potential of pyrimidine compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

  • Optoelectronic Applications : Functionalized quinazolines and pyrimidines, including derivatives similar in structure to the compound of interest, find applications in optoelectronic materials due to their luminescent and electroluminescent properties. This includes usage in organic light-emitting diodes (OLEDs) and as materials for nonlinear optical applications, highlighting the potential utility of pyrimidine derivatives in electronic device fabrication (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

  • Antidepressant Targets : The study of antidepressants targeting 5-HT1A receptors found that compounds with pyrimidine structures, among others, exhibit antidepressant effects. This indicates the potential role of pyrimidine derivatives in the development of new treatments for depression (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).

properties

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h1-6,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGSJXDDWDZLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424940
Record name 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide

CAS RN

435345-26-9
Record name 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.